

Unveiling the Spectroscopic Signature of ATTO 532: A Technical Guide

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Compound of Interest

Compound Name: ATTO 532

Cat. No.: B15622414

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For Researchers, Scientists, and Drug Development Professionals

ATTO 532, a fluorescent label analogous to the well-established rhodamine 6G, stands out in the field of fluorescence applications due to its robust spectral characteristics.^{[1][2][3]} This technical guide provides an in-depth overview of the spectral properties of **ATTO 532**, tailored for professionals in research and drug development. Key features of this dye include its strong absorption, high fluorescence quantum yield, and notable photo- and thermal stability, coupled with excellent water solubility.^{[1][2][4][5]} These attributes make it an ideal candidate for a wide range of high-sensitivity applications, from single-molecule detection to advanced microscopy techniques.^{[1][2][3]}

Core Spectral Characteristics

The utility of a fluorophore is fundamentally defined by its spectral properties. For **ATTO 532**, these properties have been well-characterized, providing a reliable basis for experimental design and data interpretation. The key spectral parameters are summarized in the table below.

Spectral Property	Value	Units	Notes
Absorption Maximum (λ_{abs})	532[1][3][6][7]	nm	The peak wavelength for absorbing light.
Emission Maximum (λ_{em})	552[4][8], 553[1][3][6][9]	nm	The peak wavelength of emitted fluorescence.
Molar Extinction Coefficient (ϵ_{max})	1.15 x 10 ⁵ [1][6][7]	M-1cm-1	A measure of how strongly the dye absorbs light at its absorption maximum.
Fluorescence Quantum Yield (η_{fl})	90[1][6]	%	The efficiency of converting absorbed photons into emitted photons.
Fluorescence Lifetime (τ_{fl})	3.8[3][6], 4.1[1]	ns	The average time the molecule stays in its excited state before emitting a photon.
Excitation Range	515 - 545[1][2][4]	nm	The optimal range of wavelengths for excitation.
Correction Factor (CF260)	0.22[1][6]	Used for calculating the degree of labeling for dye-DNA conjugates.	
Correction Factor (CF280)	0.11[1][6]	Used for calculating the degree of labeling for dye-protein conjugates.	

Note: The optical data for the carboxy derivative were measured in an aqueous solution.[10]

Molar extinction coefficient values are typically measured in ddH₂O or PBS.[11]

Experimental Considerations and Methodologies

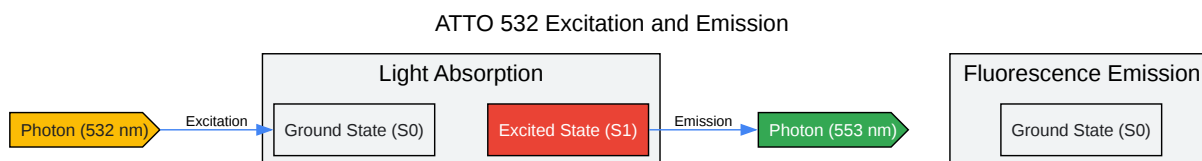
While detailed, step-by-step experimental protocols for the determination of all spectral properties of **ATTO 532** are not extensively published in the provided search results, general methodologies for fluorophore characterization are well-established in the scientific literature. The characterization of fluorescent dyes like **ATTO 532** typically involves the following standard spectroscopic techniques:

- **Absorption Spectroscopy:** An ultraviolet-visible (UV-Vis) spectrophotometer is used to measure the absorbance of the dye solution across a range of wavelengths. The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_{abs}). The molar extinction coefficient (ϵ_{max}) is then calculated using the Beer-Lambert law, which requires a known concentration of the dye.
- **Fluorescence Spectroscopy:** A spectrofluorometer is employed to measure the fluorescence emission spectrum. The sample is excited at its absorption maximum (or another suitable wavelength), and the emitted light is scanned over a range of wavelengths to determine the emission maximum (λ_{em}).
- **Quantum Yield Determination:** The fluorescence quantum yield is typically determined using a comparative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, under identical experimental conditions.
- **Fluorescence Lifetime Measurement:** Time-resolved fluorescence spectroscopy techniques, such as Time-Correlated Single Photon Counting (TCSPC), are used to measure the fluorescence lifetime. This involves exciting the sample with a pulsed light source and measuring the decay of the fluorescence intensity over time.

For protein labeling applications, it is crucial to work within a pH range of 7.0-7.5 to ensure efficient and stable covalent bond formation between the dye's maleimide derivative and the thiol groups of the protein.^[9] Protein concentrations should ideally be at least 2 mg/ml for effective labeling.^{[9][10]}

Visualizing the Fluorescence Process

The fundamental process of fluorescence involves the absorption of a photon, leading to an excited electronic state, followed by the emission of a photon of longer wavelength (lower energy) as the molecule returns to its ground state. This relationship is visualized in the following diagram:



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Caption: Excitation and emission process of **ATTO 532**.

Applications in Research and Development

The favorable spectral properties of **ATTO 532** make it a versatile tool for a multitude of applications in life sciences and drug development.^{[1][2][4]} Its high quantum yield and strong absorption are particularly advantageous for high-sensitivity detection, including single-molecule studies.^{[1][12]} The dye is also well-suited for various microscopy techniques, such as stimulated emission depletion (STED) microscopy, PALM, and dSTORM, as well as for flow cytometry (FACS) and fluorescence in-situ hybridization (FISH).^{[1][2][10][12]} The availability of derivatives like NHS-esters and maleimides allows for the straightforward labeling of proteins and other biomolecules.^{[1][5]} The recommended excitation source for **ATTO 532** is the 532 nm output from a frequency-doubled Nd:YAG laser.^{[1][2]}

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